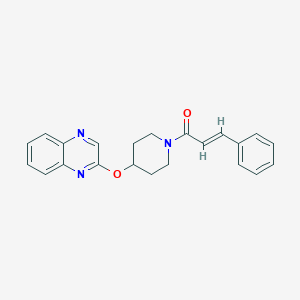

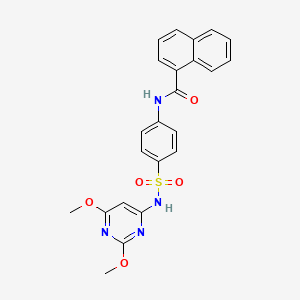

![molecular formula C25H34N4O4S2 B2550705 5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 681439-10-1](/img/structure/B2550705.png)

5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

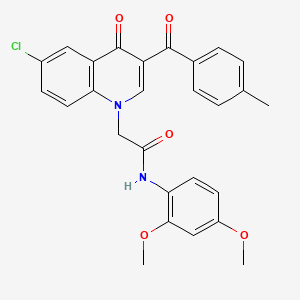

The compound 5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a derivative of the tetrahydrothieno[2,3-c]pyridine class. This class of compounds has been extensively studied due to their diverse pharmacological properties, including anticonflict, antibacterial, and anticancer activities. The specific compound is not directly mentioned in the provided papers, but its analysis can be inferred from the general chemical class it belongs to.

Synthesis Analysis

The synthesis of tetrahydrothieno[2,3-c]pyridine derivatives typically involves conventional techniques, as seen in the synthesis of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues . These methods may include reactions under controlled conditions, purification, and characterization steps such as elemental analysis, IR, MS, 1H, and 13C NMR. The synthesis process is crucial for ensuring the purity and proper structure of the compounds, which directly affects their biological activity.

Molecular Structure Analysis

The molecular structure of tetrahydrothieno[2,3-c]pyridine derivatives is characterized by the presence of a thieno[2,3-c]pyridine core, which can be modified with various substituents to enhance biological activity. The molecular orbital calculations, as performed in the study of antibacterial activity, help in understanding the electronic structure of these molecules, which is essential for predicting their reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of tetrahydrothieno[2,3-c]pyridine derivatives can be explored through their interactions with other chemical entities. For instance, the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid leads to the formation of angular and linear isoindole diones, showcasing the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrothieno[2,3-c]pyridine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic behavior of the compounds, including absorption, distribution, metabolism, and excretion. The presence of specific functional groups, like the tetramethyl and sulfonyl groups in the compound of interest, can significantly alter these properties and, consequently, the compound's biological activity.

Relevant Case Studies

In the context of pharmacological applications, the tetrahydrothieno[2,3-c]pyridine derivatives have been evaluated for their anticonflict activity and memory impairment mitigation in animal models . Additionally, their antibacterial activity has been tested against various bacterial strains, with some compounds showing the ability to inhibit the growth of Staphylococcus aureus and Escherichia coli . Furthermore, anticancer activities have been reported for certain derivatives, highlighting the potential of this chemical class in therapeutic development .

Applications De Recherche Scientifique

Synthesis and Biological Activity

Anti-inflammatory and Antitumor Potential : Thiophene and pyridine derivatives, including those structurally related to 5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, have been synthesized and evaluated for their anti-inflammatory and antitumor activities. These compounds exhibit promising biological activities, making them of interest for further pharmacological studies (Hafez, Sulaiman A. Alsalamah, Abdel-Rhman B. A. El-Gazzar, 2017).

Antimicrobial Activity : New pyridothienopyrimidines and related compounds have been synthesized and demonstrated antimicrobial activity, indicating their potential as leads for developing new antimicrobial agents (E. A. Bakhite, A. Abdel-rahman, E. A. Al-Taifi, 2004).

Chemical Synthesis Techniques

- Novel Synthesis Methods : Research has also focused on developing novel synthesis methods for thiophene and pyridine derivatives, which may include compounds similar to 5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide. These methods aim at improving yields, reducing reaction times, and enhancing the overall efficiency of pharmaceutical compound production (A. Chiriapkin, I. Kodonidi, A. Ivchenko, L. Smirnova, 2021).

Propriétés

IUPAC Name |

5,5,7,7-tetramethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O4S2/c1-15-10-12-29(13-11-15)35(32,33)17-8-6-16(7-9-17)22(31)27-23-19(21(26)30)18-14-24(2,3)28-25(4,5)20(18)34-23/h6-9,15,28H,10-14H2,1-5H3,(H2,26,30)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWIVAGBOPEXBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)C(NC(C4)(C)C)(C)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

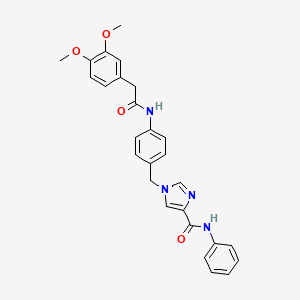

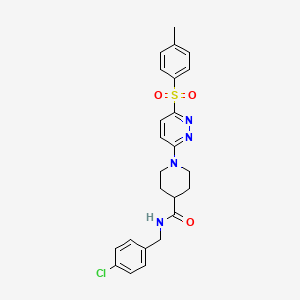

![11-imino-12-(4-methylphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-ylamine](/img/structure/B2550630.png)

![1,6,7-Trimethyl-3-(1-methyl-2-oxopropyl)-8-(methylpropyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purine-2,4-dione](/img/structure/B2550641.png)